molecular formula C20H15NO2 B6377255 5-(3-Benzyloxyphenyl)-3-cyanophenol CAS No. 1261987-63-6

5-(3-Benzyloxyphenyl)-3-cyanophenol

Cat. No.: B6377255
CAS No.: 1261987-63-6
M. Wt: 301.3 g/mol
InChI Key: INSDNOUOEVSVHF-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-3-cyanophenol is a phenolic derivative featuring a benzyloxy-substituted phenyl group at the 5-position and a cyano group at the 3-position of the phenol ring. The benzyloxy group (a phenylmethyl ether) contributes steric bulk and lipophilicity, while the cyano group introduces strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group.

Properties

IUPAC Name

3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSDNOUOEVSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685005
Record name 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-63-6
Record name 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-3-cyanophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Benzyloxyphenyl)-3-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 5-(3-Benzyloxyphenyl)-3-cyanophenol and related compounds:

Compound Name Substituent at Position 5 Functional Group at Position 3 Key Functional Implications Applications/Use Cases Reference
This compound 3-Benzyloxyphenyl Cyanophenol (-CN, -OH) High acidity (pKa ~8–9), moderate lipophilicity Likely pharmaceutical intermediate
5-(3-Benzyloxyphenyl)nicotinic acid 3-Benzyloxyphenyl Nicotinic acid (-COOH) Strong acidity (pKa ~4–5), high water solubility Industrial applications
5-(3-Acetylaminophenyl)-3-cyanophenol 3-Acetylaminophenyl Cyanophenol (-CN, -OH) Enhanced H-bonding capacity, lower acidity Biochemical research
Key Observations:

Functional Group at Position 3: The cyanophenol group in the target compound and 5-(3-Acetylaminophenyl)-3-cyanophenol confers moderate acidity (pKa ~8–9) due to the electron-withdrawing cyano group. In contrast, the nicotinic acid derivative (carboxylic acid) exhibits stronger acidity (pKa ~4–5), making it more water-soluble and reactive in aqueous environments .

Substituent at Position 5: The benzyloxyphenyl group in the target compound and its nicotinic acid analog increases lipophilicity, favoring solubility in organic solvents. This feature is advantageous in industrial synthesis but may limit bioavailability in biological systems. The acetylaminophenyl group in the third compound balances polarity and H-bonding, making it suitable for biochemical studies .

Solubility and Reactivity:
  • Likely used in organic synthesis for coupling reactions or as a ligand in metal catalysis.
  • 5-(3-Benzyloxyphenyl)nicotinic acid : Higher water solubility at neutral or basic pH due to the carboxylic acid group. Industrial uses may include corrosion inhibition or polymer synthesis .

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